

Synthesis of 8-Methoxy-4-Chromanone from 2-hydroxy-3-methoxyacetophenone

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Compound of Interest

Compound Name: 8-Methoxy-4-Chromanone

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Application Notes and Protocols: Synthesis of 8-Methoxy-4-Chromanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of **8-Methoxy-4-Chromanone** from 2-hydroxy-3-methoxyacetophenone. The synthesis is achieved through a base-catalyzed intramolecular cyclization reaction with paraformaldehyde. This method offers a straightforward and efficient route to obtaining the target chromanone, a valuable scaffold in medicinal chemistry and drug discovery. The protocol includes a comprehensive list of reagents and materials, step-by-step experimental procedures, and guidelines for purification and characterization.

Introduction

Chromanones are a class of oxygen-containing heterocyclic compounds that form the core structure of many biologically active molecules and natural products. Their diverse pharmacological properties have made them attractive targets in synthetic and medicinal chemistry. The synthesis of substituted chromanones is a key step in the development of new therapeutic agents. This application note details a reliable method for the preparation of **8-Methoxy-4-Chromanone**, a specific derivative with potential for further functionalization in

drug development programs. The described protocol is based on the well-established base-catalyzed condensation of a 2'-hydroxyacetophenone with an aldehyde, in this case, paraformaldehyde, to form the chromanone ring system.

Data Presentation

Table 1: Summary of Reactants and Expected Product Information

Compound	Molecular Formula	Molecular Weight (g/mol)	Molar Equivalents	Amount	Expected Yield (%)	Physical State
2-hydroxy-3-methoxyacetophenone	C ₉ H ₁₀ O ₃	166.17	1.0	(user defined)	-	Solid
Paraformaldehyde	(CH ₂ O) _n	(30.03) _n	1.2	(user defined)	-	Solid
Pyrrolidine	C ₄ H ₉ N	71.12	1.5	(user defined)	-	Liquid
Ethanol	C ₂ H ₅ OH	46.07	-	(as solvent)	-	Liquid
8-Methoxy-4-Chromanone	C ₁₀ H ₁₀ O ₃	178.18	-	-	60-70% (estimated)	Solid

Table 2: Characterization Data for **8-Methoxy-4-Chromanone**

Analysis	Expected Results
^1H NMR (CDCl_3 , 400 MHz)	δ (ppm): 7.05 (t, $J=8.0$ Hz, 1H, H-6), 6.90 (d, $J=8.0$ Hz, 1H, H-7), 6.75 (d, $J=8.0$ Hz, 1H, H-5), 4.55 (t, $J=6.4$ Hz, 2H, H-2), 3.90 (s, 3H, OCH_3), 2.80 (t, $J=6.4$ Hz, 2H, H-3).
^{13}C NMR (CDCl_3 , 100 MHz)	δ (ppm): 192.0 (C=O), 158.0 (C-8a), 147.5 (C-8), 122.0 (C-4a), 121.5 (C-6), 118.0 (C-5), 112.0 (C-7), 67.0 (C-2), 56.0 (OCH_3), 37.0 (C-3).
Mass Spec. (ESI+)	m/z : 179.06 $[\text{M}+\text{H}]^+$, 201.04 $[\text{M}+\text{Na}]^+$
Melting Point	To be determined experimentally.

Experimental Protocols

Synthesis of 8-Methoxy-4-Chromanone

This protocol is adapted from general procedures for the synthesis of 4-chromanones from 2-hydroxyacetophenones.

Materials and Reagents:

- 2-hydroxy-3-methoxyacetophenone
- Paraformaldehyde
- Pyrrolidine
- Ethanol (anhydrous)
- Hydrochloric acid (1 M)
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate

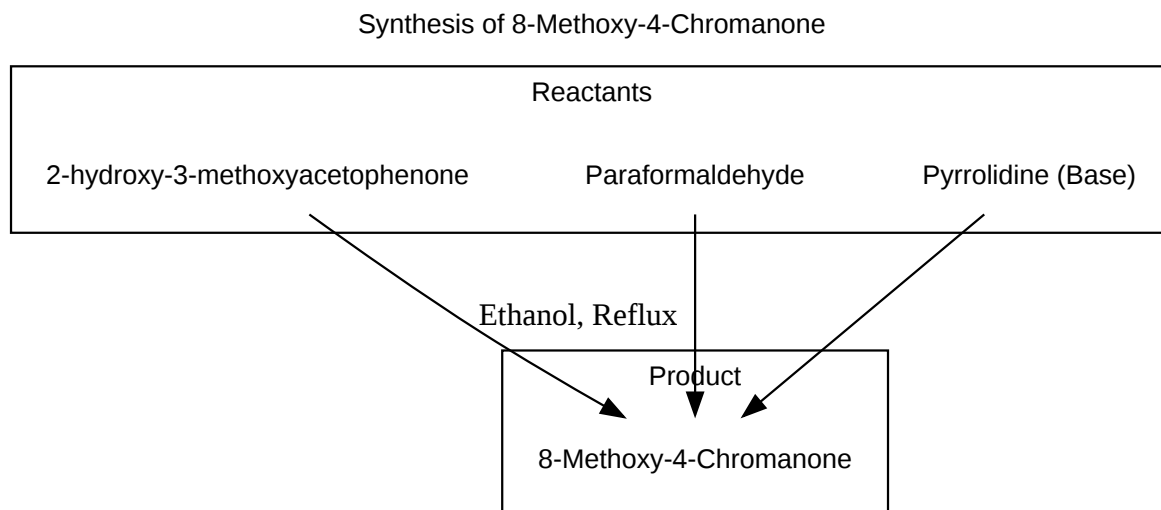
- Silica gel for column chromatography
- Round-bottom flask equipped with a reflux condenser and magnetic stirrer
- Heating mantle or oil bath
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- To a solution of 2-hydroxy-3-methoxyacetophenone (1.0 eq) in anhydrous ethanol (10 mL per mmol of acetophenone) in a round-bottom flask, add paraformaldehyde (1.2 eq).
- To this suspension, add pyrrolidine (1.5 eq) dropwise at room temperature with vigorous stirring.
- Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.
- Dissolve the residue in ethyl acetate (20 mL per mmol of starting acetophenone) and wash with 1 M hydrochloric acid (2 x 10 mL), followed by brine (1 x 10 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure **8-Methoxy-4-Chromanone**.

Visualizations

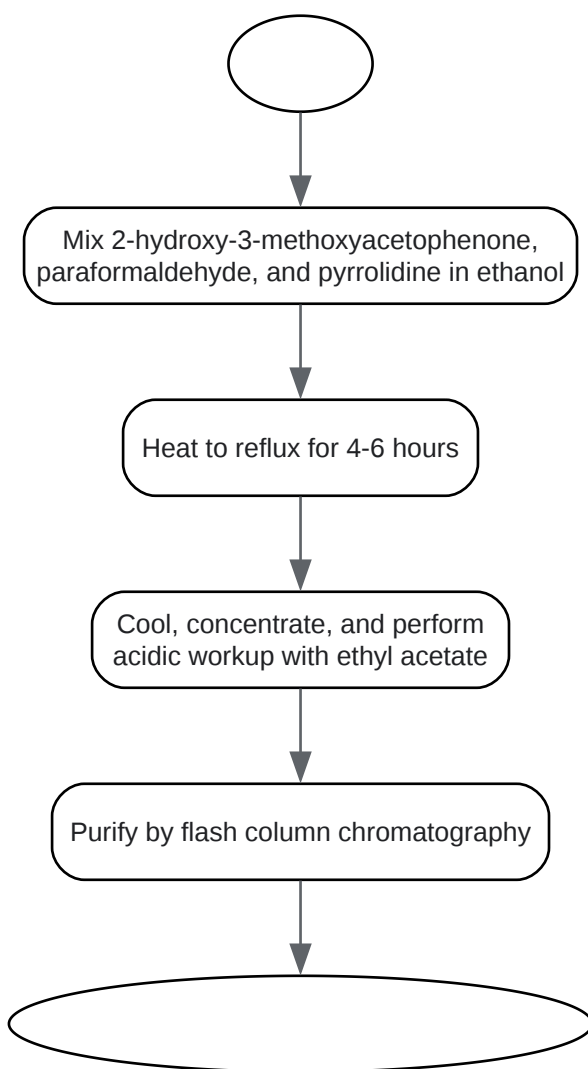
Reaction Scheme



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Caption: Reaction scheme for the synthesis of **8-Methoxy-4-Chromanone**.

Experimental Workflow

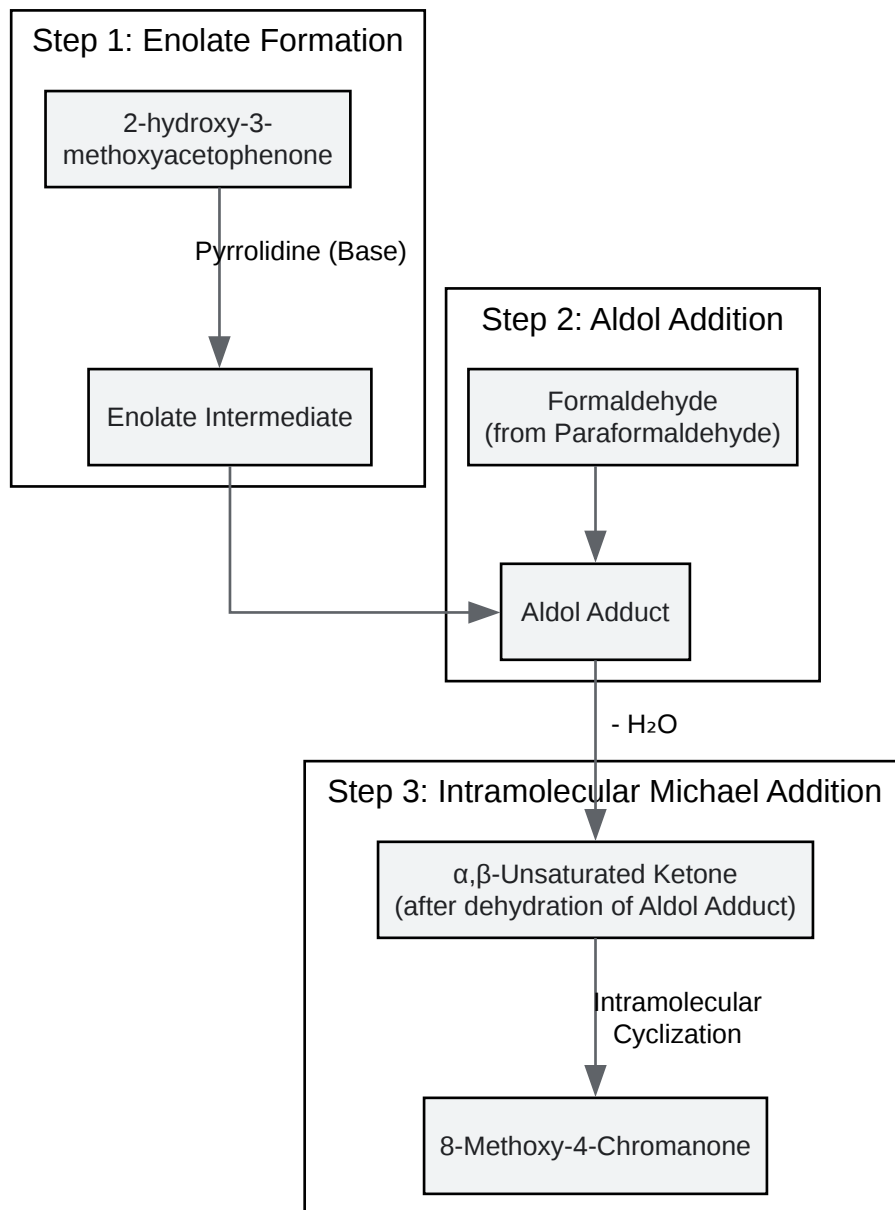


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Caption: Experimental workflow for the synthesis of **8-Methoxy-4-Chromanone**.

Proposed Reaction Mechanism

Proposed Reaction Mechanism



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Caption: Proposed mechanism for the formation of **8-Methoxy-4-Chromanone**.

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